![molecular formula C7H10NaO3 B13013217 2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)
2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt is a spirocyclic compound that belongs to the family of organic compounds known as spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound is known for its stability and solubility in water and organic solvents.
Preparation Methods
The synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt . Industrial production methods often involve similar steps but are optimized for scalability and yield.
Chemical Reactions Analysis
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate various cellular processes .
Comparison with Similar Compounds
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt can be compared with other spirocyclic compounds such as:
Properties
Molecular Formula |
C7H10NaO3 |
|---|---|
Molecular Weight |
165.14 g/mol |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9); |
InChI Key |
XARAETDDLJNMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



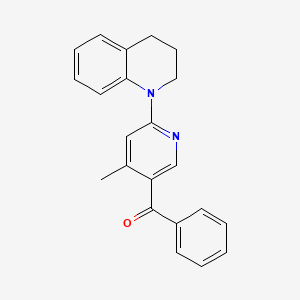


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)


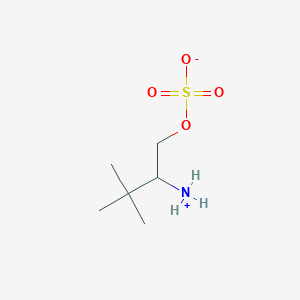
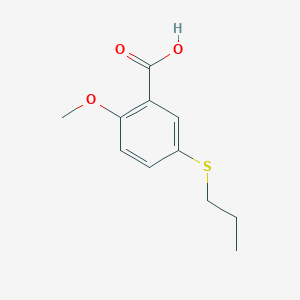

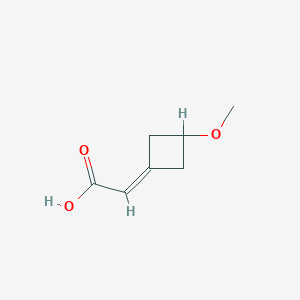
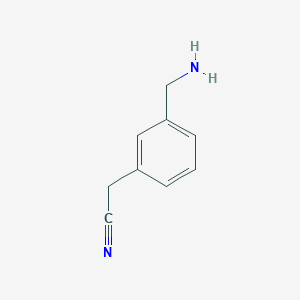
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
